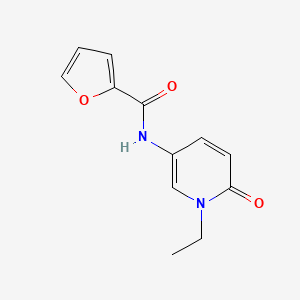

N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide

Description

N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused pyridinone and furan system. Its structure comprises a 1,6-dihydropyridin-3-yl moiety substituted with an ethyl group at the N1 position and a 6-oxo group, linked via an amide bond to a furan-2-carboxamide group.

The structural elucidation of such compounds often relies on X-ray crystallography, with refinement performed using software like SHELX . SHELX’s robustness in small-molecule refinement ensures precise determination of bond lengths, angles, and torsional parameters, which are critical for understanding molecular interactions and stability .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

N-(1-ethyl-6-oxopyridin-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C12H12N2O3/c1-2-14-8-9(5-6-11(14)15)13-12(16)10-4-3-7-17-10/h3-8H,2H2,1H3,(H,13,16) |

InChI Key |

VFLLLTWJOXFIRC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=CC1=O)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and ammonium acetate under reflux conditions.

Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving furfural and an appropriate amine.

Amidation Reaction: The final step involves the amidation of the pyridine-furan intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.

Substitution: The compound can undergo substitution reactions at the amide group, leading to the formation of various substituted carboxamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Substituted carboxamides.

Scientific Research Applications

N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide is a synthetic compound that features a furan ring and a dihydropyridine moiety. Its systematic name describes its architecture, which includes a carboxamide functional group and an ethyl substituent. The dihydropyridine structure is known for its involvement in various biological activities, especially in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The presence of both a furan ring and a dihydropyridine structure in this compound enhances its potential biological activities compared to simpler analogs. Its specific substitutions allow for targeted interactions with biological systems that may not be achievable with other compounds.

- Antimicrobial Research Similar compounds with a dihydropyridine core exhibit antimicrobial properties.

- Anticancer Research Compounds with a furan ring have demonstrated anticancer activity.

- Antimycobacterial Research Quinolone derivatives, which have similar nitrogen heterocycles, have shown antimycobacterial effects.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities and inhibitory effects on specific biological targets. These studies often utilize techniques to understand its activity.

Structural Features and Biological Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Ethylpyridinone | Dihydropyridine core | Antimicrobial properties |

| Furan derivatives | Furan ring | Anticancer activity |

| Quinolone derivatives | Similar nitrogen heterocycles | Antimycobacterial effects |

Synthesis

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with other pyridinone- and furan-based derivatives. Key comparisons include:

- Furan Carboxamide Linkage : Unlike simpler benzamide-linked analogs, the furan ring’s electron-rich nature may enhance π-π stacking or hydrogen-bonding interactions in biological targets.

Pharmacological Profiles

- Enzyme Inhibition : Analogous compounds inhibit kinases (e.g., EGFR) or proteases, with IC₅₀ values in the micromolar range. The ethyl group may improve lipophilicity and membrane permeability compared to methyl analogs.

- Solubility : The furan-carboxamide group could reduce aqueous solubility relative to benzamide derivatives, impacting bioavailability.

Research Findings and Implications

- This contrasts with more rigid benzamide-linked analogs.

- Thermodynamic Stability : The ethyl group may enhance stability via hydrophobic interactions, as observed in molecular docking studies of similar compounds.

Biological Activity

N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a furan ring and a dihydropyridine moiety. The compound's chemical formula is , and its CAS number is 1258691-16-5. These structural components are believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, revealing promising results against various pathogens. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of several derivatives related to this compound. The results indicated that some derivatives exhibited significant antimicrobial activity, with MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 75 |

| 10 | 0.35 | 0.40 | 70 |

| 13 | 0.50 | 0.55 | 65 |

The above table summarizes the antimicrobial efficacy of selected derivatives related to this compound, highlighting their potential in combating bacterial infections.

The biological mechanism underlying the activity of this compound includes inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR inhibitors . This suggests that the compound may interfere with bacterial DNA replication and folate metabolism.

Cytotoxicity and Safety Profile

An important aspect of evaluating any therapeutic agent is its safety profile. Hemolytic activity studies indicated that the derivatives related to this compound exhibited low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile compared to standard hemolytic agents . Furthermore, noncytotoxicity was confirmed with IC50 values exceeding 60 μM.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. A study involving xenograft models demonstrated significant tumor growth inhibition when treated with compounds derived from this scaffold . In particular, a derivative showed over 97% tumor growth inhibition after repeated dosing in mice models.

Table 2: In Vivo Efficacy Studies

| Compound | Dosage (mg/kg) | Tumor Growth Inhibition (%) | TGI Observations |

|---|---|---|---|

| Derivative A | 160 BID | >97 | Significant regression observed |

| Derivative B | 100 BID | >85 | Moderate regression observed |

This table reflects the efficacy of various derivatives in inhibiting tumor growth in vivo.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the furan-2-carboxamide moiety to the dihydropyridinone core. For example, analogous compounds have been synthesized using aryl boronic acids and halogenated intermediates under inert conditions (e.g., nitrogen atmosphere) with Pd(PPh₃)₄ as a catalyst . Post-synthetic purification typically involves column chromatography and recrystallization, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern and verify the integrity of the dihydropyridinone and furan rings. For example, the ethyl group at N1 appears as a triplet (~1.2 ppm for CH₃) and quartet (~4.0 ppm for CH₂) in ¹H NMR, while the carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR .

- HR-MS (High-Resolution Mass Spectrometry) : To validate the molecular formula (e.g., calculated m/z for C₁₂H₁₃N₂O₃: 245.0800; observed: 245.0807) .

- FT-IR : To identify functional groups such as amide C=O stretches (~1670 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters to refine include hydrogen bonding between the amide NH and pyridone oxygen, which stabilizes the planar conformation . For comparison, refer to structurally related bromodomain inhibitors (e.g., PDB entry 7JKZ) to validate bond lengths and angles .

Q. What strategies are effective for evaluating its kinase inhibitory activity and selectivity?

- Kinase Profiling Assays : Use ADP-Glo™ or fluorescence polarization assays against a panel of kinases (e.g., BTK, VEGFR-2) at 1–10 µM concentrations. Measure IC₅₀ values and compare with controls like ibrutinib for BTK inhibition .

- Selectivity Screening : Employ thermal shift assays (TSA) to assess binding to off-target kinases. A ΔTm > 2°C indicates significant interaction .

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., ER+ breast cancer models) with/without endocrine resistance, using MTT or CellTiter-Glo® assays .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay Conditions : Variability in ATP concentrations (e.g., 1 mM vs. 10 µM) can alter IC₅₀ values. Standardize ATP levels near physiological levels (1–10 µM) .

- Solubility Limitations : Poor aqueous solubility may reduce apparent activity. Use DMSO stock solutions ≤0.1% (v/v) and confirm solubility via dynamic light scattering (DLS) .

- Metabolic Instability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Adjust the scaffold (e.g., introduce fluorine substituents) to improve stability .

Q. What computational approaches predict binding modes and optimize potency?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like BTK or HBV RNase H. Focus on hydrogen bonding between the pyridone oxygen and conserved lysine residues (e.g., Lys430 in BTK) .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogues with modified substituents (e.g., replacing ethyl with cyclopropyl) to prioritize synthetic efforts .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the dihydropyridinone ring .

Data Contradiction Analysis Example

Scenario : A study reports IC₅₀ = 50 nM for BTK inhibition, while another finds no activity at 10 µM.

Resolution :

Verify assay parameters (ATP concentration, pre-incubation time).

Test compound purity via HPLC-MS; oxidative degradation during storage may generate inactive byproducts.

Repeat experiments in isogenic cell lines (e.g., BTK-overexpressing vs. knockout) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.